
2,6,2',6'-Tetramethyl-biphenyl-4,4'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound with the molecular formula C16H18N2. This compound is characterized by its biphenyl structure, where two benzene rings are connected by a single bond, and the presence of two amine groups at the 4,4’ positions. The tetramethyl substitution at the 2,2’,6,6’ positions adds steric hindrance, making it a unique compound in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where two aryl halides are coupled using a palladium catalyst in the presence of a base.
Tetramethyl Substitution:
Industrial Production Methods: In an industrial setting, the production of 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine groups are converted to nitroso or nitro groups using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the nitro groups back to amine groups using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halide or alkoxide derivatives.
Aplicaciones Científicas De Investigación
2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tetramethyl groups can influence the binding affinity and specificity of the compound towards its targets. The amine groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
2,2’,6,6’-Tetramethylbiphenyl: Lacks the amine groups, making it less reactive in certain chemical reactions.
4,4’-Diaminobiphenyl: Lacks the tetramethyl substitution, resulting in different steric and electronic properties.
2,2’,6,6’-Tetramethyl-4,4’-dihydroxybiphenyl: Contains hydroxyl groups instead of amine groups, leading to different reactivity and applications.
Uniqueness: 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine is unique due to the combination of tetramethyl substitution and amine groups, which provides a distinct steric and electronic environment. This uniqueness makes it valuable in various chemical, biological, and industrial applications.
Propiedades
Fórmula molecular |
C16H20N2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
4-(4-amino-2,6-dimethylphenyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C16H20N2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8H,17-18H2,1-4H3 |
Clave InChI |
XUBKCXMWPKLPPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C2=C(C=C(C=C2C)N)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)
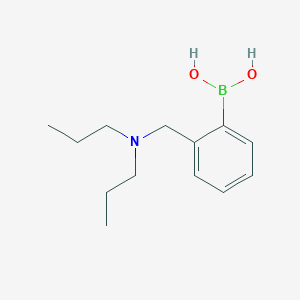
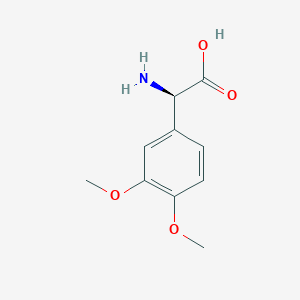

![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)
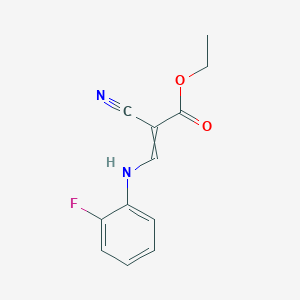
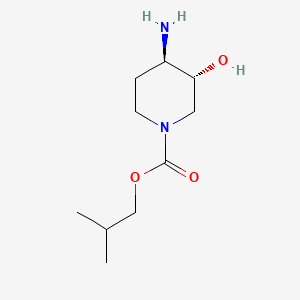
![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)
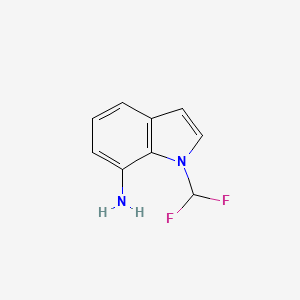
![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)
![Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)


![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
